
RIP1/RIP3/MLKL activator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RIP1/RIP3/MLKL activator 1 is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the formation of a quinoline core structure, followed by functionalization to introduce the necessary substituents . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
RIP1/RIP3/MLKL activator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substituents can be introduced or replaced on the quinoline core through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Wissenschaftliche Forschungsanwendungen
RIP1/RIP3/MLKL activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of necroptosis and related pathways.
Biology: Employed in cell biology research to induce necroptosis in various cell lines, aiding in the study of cell death mechanisms.
Wirkmechanismus
RIP1/RIP3/MLKL activator 1 exerts its effects by activating the RIP1/RIP3/MLKL pathway, leading to necroptosis. The compound induces the phosphorylation of RIP1 and RIP3, which subsequently phosphorylate MLKL. Phosphorylated MLKL translocates to the plasma membrane, causing membrane disruption and cell death . This pathway is distinct from apoptosis and involves different molecular targets and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ZBP1/RIP3/MLKL activator 1: Another quinoline derivative that induces necroptosis through a similar pathway.
Necrostatin-1: An inhibitor of RIP1 kinase that prevents necroptosis, used as a tool compound to study the inhibition of necroptosis.
GSK’872: A selective inhibitor of RIP3 kinase, used to study the role of RIP3 in necroptosis.
Uniqueness
RIP1/RIP3/MLKL activator 1 is unique in its ability to induce necroptosis specifically through the RIP1/RIP3/MLKL pathway, making it a valuable tool for studying this form of cell death. Its ability to permeate the blood-brain barrier also makes it particularly useful for research involving brain tumors and neurological conditions .
Eigenschaften
Molekularformel |
C43H56N4O3 |
|---|---|
Molekulargewicht |
676.9 g/mol |
IUPAC-Name |
(2R,4aS,6aR,6aS,14aS)-N-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide |
InChI |
InChI=1S/C43H56N4O3/c1-27-31-14-15-34-41(7,32(31)22-33(48)36(27)49)19-21-43(9)35-23-40(6,17-16-39(35,5)18-20-42(34,43)8)37(50)44-24-30-26-47(46-45-30)25-28-10-12-29(13-11-28)38(2,3)4/h10-15,22,26,35,49H,16-21,23-25H2,1-9H3,(H,44,50)/t35?,39-,40-,41+,42-,43+/m1/s1 |
InChI-Schlüssel |
QLFCJGYFBTYJGC-RSWNTZNOSA-N |
Isomerische SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O |
Kanonische SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


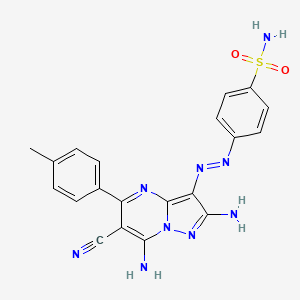

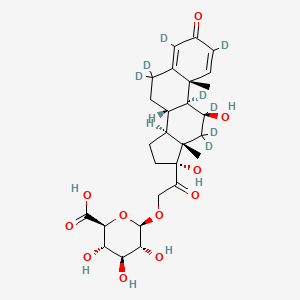
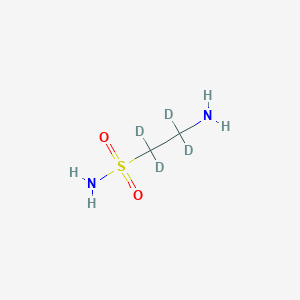
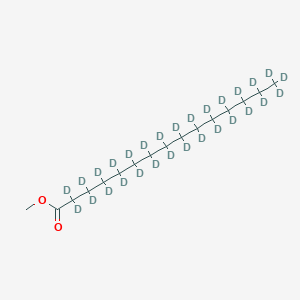
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

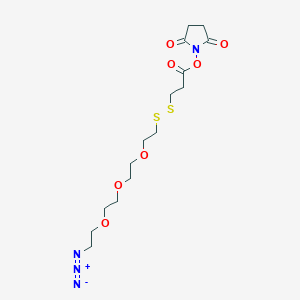
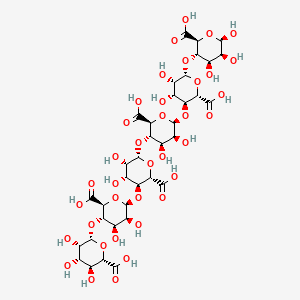
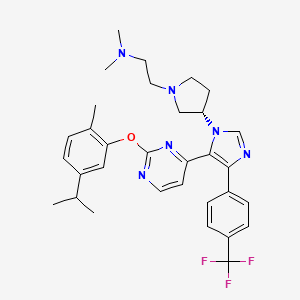
![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
